molecular formula C5H8O B185946 3-Methylcyclobutan-1-one CAS No. 1192-08-1

3-Methylcyclobutan-1-one

Cat. No.: B185946
CAS No.: 1192-08-1
M. Wt: 84.12 g/mol
InChI Key: JOAKNMHVZBHWFI-UHFFFAOYSA-N
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Description

3-Methylcyclobutan-1-one is a cyclic ketone with the molecular formula C5H8O. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry. The compound is also known for its unique chemical structure, which makes it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclobutan-1-one can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-1-butanol using an acid catalyst. Another method includes the oxidation of 3-methylcyclobutanol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-methylcyclobutanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-5(6)3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAKNMHVZBHWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503936
Record name 3-Methylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-08-1
Record name 3-Methylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclobutan-1-one
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Q & A

Q1: What is the significance of 3-Methylcyclobutan-1-one in the synthesis of eupomatilones 5 and 6?

A1: this compound serves as the starting material in the total synthesis of eupomatilones 5 and 6. The researchers utilized a nine-step synthetic route starting with this commercially available compound. [] This highlights the utility of this compound as a valuable building block in organic synthesis, particularly for complex natural products.

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